
Methyl 3-(4-(3-iodobenzamido)phenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-(3-iodobenzamido)phenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ester functional group, a benzamido group, and an iodine atom attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-(3-iodobenzamido)phenyl)propanoate typically involves a multi-step process:
-
Formation of the Benzamido Intermediate: : The initial step involves the reaction of 3-iodobenzoic acid with an amine to form the corresponding benzamide. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
-
Esterification: : The benzamido intermediate is then subjected to esterification with methyl 3-bromopropanoate. This step is typically performed under basic conditions using a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(4-(3-iodobenzamido)phenyl)propanoate can undergo various chemical reactions, including:
-
Substitution Reactions: : The iodine atom on the benzene ring can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for this purpose include sodium azide (NaN3) and potassium thiocyanate (KSCN).
-
Reduction Reactions: : The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
-
Oxidation Reactions: : The benzamido group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), aprotic solvents (e.g., DMF), moderate temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions, low temperatures.
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions, elevated temperatures.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of the nitro derivative.
Aplicaciones Científicas De Investigación
Methyl 3-(4-(3-iodobenzamido)phenyl)propanoate has several applications in scientific research:
-
Medicinal Chemistry: : It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
-
Materials Science: : The compound can be utilized in the development of novel materials with specific electronic and optical properties.
-
Biological Studies: : It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
-
Industrial Applications: : The compound is used in the synthesis of specialty chemicals and as a precursor for more complex organic molecules.
Mecanismo De Acción
The mechanism by which Methyl 3-(4-(3-iodobenzamido)phenyl)propanoate exerts its effects depends on its specific application:
-
In Medicinal Chemistry: : The compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The iodine atom can enhance the compound’s binding affinity and selectivity.
-
In Materials Science: : The presence of the iodine atom and the ester group can influence the electronic properties of the material, affecting its conductivity and optical behavior.
Comparación Con Compuestos Similares
Methyl 3-(4-(3-iodobenzamido)phenyl)propanoate can be compared with other similar compounds:
-
Methyl 3-(4-(3-chlorobenzamido)phenyl)propanoate: : Similar structure but with a chlorine atom instead of iodine. The iodine atom in the original compound provides higher reactivity and different electronic properties.
-
Methyl 3-(4-(3-bromobenzamido)phenyl)propanoate: : Contains a bromine atom instead of iodine. Bromine is less reactive than iodine, leading to different chemical behavior.
-
Methyl 3-(4-(3-fluorobenzamido)phenyl)propanoate: : Fluorine atom instead of iodine. Fluorine’s smaller size and higher electronegativity result in distinct reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of an iodine atom, makes it a valuable intermediate in synthetic chemistry and a useful probe in biological studies. Understanding its preparation methods, chemical reactions, and applications can pave the way for further research and development in related areas.
Propiedades
Fórmula molecular |
C17H16INO3 |
|---|---|
Peso molecular |
409.22 g/mol |
Nombre IUPAC |
methyl 3-[4-[(3-iodobenzoyl)amino]phenyl]propanoate |
InChI |
InChI=1S/C17H16INO3/c1-22-16(20)10-7-12-5-8-15(9-6-12)19-17(21)13-3-2-4-14(18)11-13/h2-6,8-9,11H,7,10H2,1H3,(H,19,21) |
Clave InChI |
FALPJOYBMURRHN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


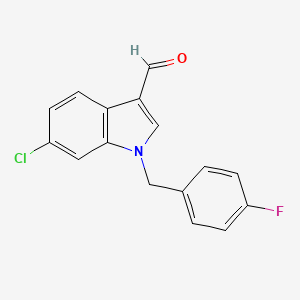

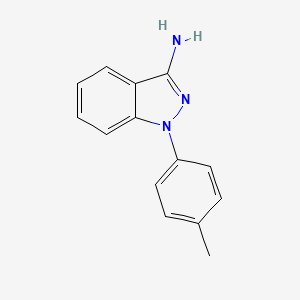

![Tricyclo[3.2.0.02,7]heptane](/img/structure/B12080607.png)
![4-[(2-Amino-4-methylsulfanylbutanoyl)amino]-2,2-dioxo-2lambda6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid;hydrate](/img/structure/B12080609.png)
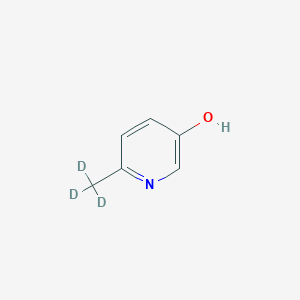
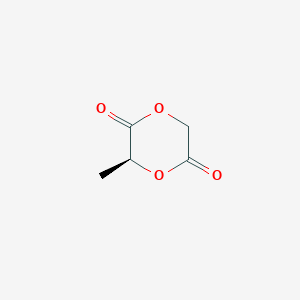




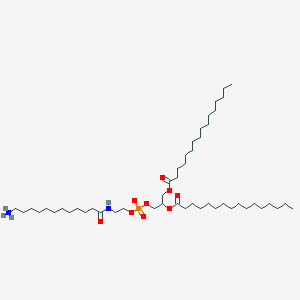
![2-Chloro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12080664.png)
